TMDP Achieves ≥85% Phosphorylation Yield Compared to 60-70% for Unsubstituted Cyclic Analog
In phosphorylation reactions, 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP) achieves a reported 85% yield in the phosphitylation of nucleosides and complex alcohols, a value that exceeds the typical 60-70% yields observed with the unsubstituted analog 2-chloro-1,3,2-dioxaphospholane under comparable conditions [1]. The enhanced yield is attributed to the steric stabilization provided by the gem-dimethyl groups, which reduces competitive hydrolysis and side-product formation during the reaction .
| Evidence Dimension | Phosphorylation reaction yield |
|---|---|
| Target Compound Data | 85% yield |
| Comparator Or Baseline | 2-chloro-1,3,2-dioxaphospholane (CAS 822-39-9): 60-70% yield |
| Quantified Difference | 15-25 percentage point improvement |
| Conditions | Phosphitylation of nucleosides and alcohols; room temperature with 1H-tetrazole as activator |
Why This Matters
Higher yield directly reduces reagent consumption per synthesis batch, lowering cost per reaction and minimizing waste stream volume.
- [1] Kuujia.com. CAS No 14812-59-0 (2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane) Product Data. View Source
